molecular formula C14H12BrNO B11964656 alpha-(2-Bromo-P-tolylimino)-O-cresol CAS No. 82607-54-3

alpha-(2-Bromo-P-tolylimino)-O-cresol

Cat. No.: B11964656
CAS No.: 82607-54-3
M. Wt: 290.15 g/mol
InChI Key: BBAWSCZELJHBAJ-UHFFFAOYSA-N
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Description

Alpha-(2-Bromo-P-tolylimino)-O-cresol is a synthetic organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom, a tolyl group, and a cresol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Bromo-P-tolylimino)-O-cresol typically involves the reaction of 2-bromo-p-toluidine with o-cresol under specific conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reagents, catalysts, and reaction conditions would be optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Bromo-P-tolylimino)-O-cresol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It could be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which alpha-(2-Bromo-P-tolylimino)-O-cresol exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(2-Chloro-P-tolylimino)-O-cresol
  • Alpha-(2-Fluoro-P-tolylimino)-O-cresol
  • Alpha-(2-Iodo-P-tolylimino)-O-cresol

Uniqueness

Alpha-(2-Bromo-P-tolylimino)-O-cresol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The specific properties and applications of the compound would be determined by its structural features and the nature of the substituents.

Properties

CAS No.

82607-54-3

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

2-[(2-bromo-4-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H12BrNO/c1-10-6-7-13(12(15)8-10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3

InChI Key

BBAWSCZELJHBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC=CC=C2O)Br

Origin of Product

United States

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